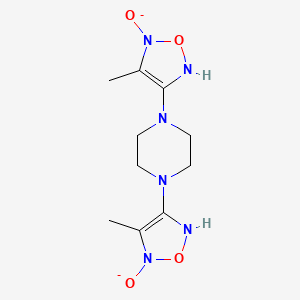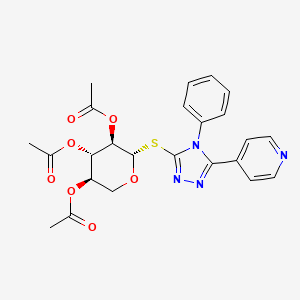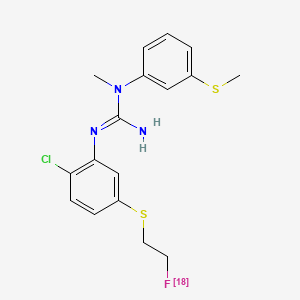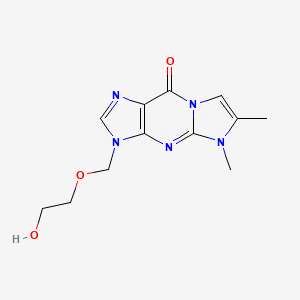
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes an imidazo ring fused to a purine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and imidazole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted imidazopurine compounds.
Scientific Research Applications
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-3-[(2-hydroxyethoxy)methyl]-6-phenyl-3H,5H,9H-imidazo[1,2-a]purin-9-one
- 9H-Imidazo[1,2-a]purin-9-one, 7-ethynyl-3,5-dihydro-3-[(2-hydroxyethoxy)methyl]-6-methyl-5-[2-(4-nitrophenyl)ethyl]
Uniqueness
Compared to similar compounds, 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is unique due to its specific functional groups and structural configuration. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
114199-20-1 |
|---|---|
Molecular Formula |
C12H15N5O3 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-(2-hydroxyethoxymethyl)-5,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C12H15N5O3/c1-8-5-17-11(19)9-10(14-12(17)15(8)2)16(6-13-9)7-20-4-3-18/h5-6,18H,3-4,7H2,1-2H3 |
InChI Key |
LAQPSUWVPAAKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


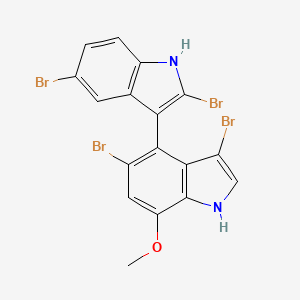
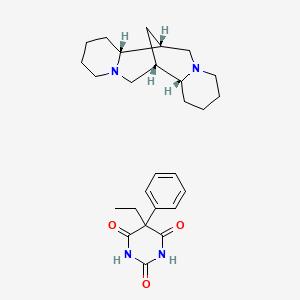
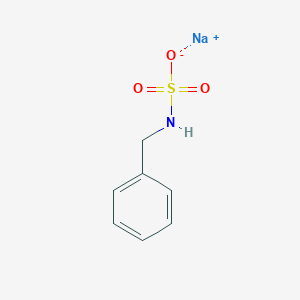
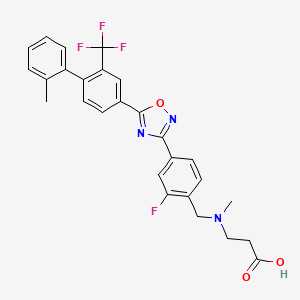
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
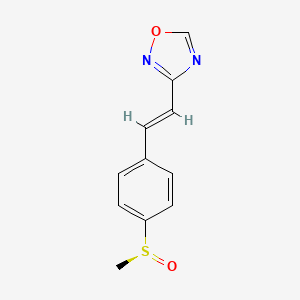
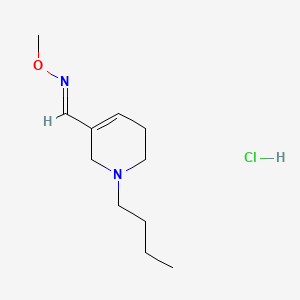
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)


